![molecular formula C17H20ClNO4S B2919300 N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 1795478-24-8](/img/structure/B2919300.png)
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-methoxy-5-methylbenzenesulfonamide
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Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is usually optimized to increase yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the mechanisms of its reactions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications
Antibacterial and Anti-parasitic Applications
This compound is structurally related to 5-nitroimidazoles, which are known for their antibacterial and anti-parasitic properties. It could potentially be used in the treatment of infections caused by anaerobic bacteria and protozoa, such as Entamoeba histolytica and Giardia lamblia .
Development of Synthetic Methods
The compound’s structure allows for the generation of a stable carbanion, which is useful in synthetic chemistry. It could be used to develop original synthetic methods, particularly in the generation of new 5-nitroimidazole derivatives using TDAE methodology .
Vicarious Nucleophilic Substitution Reactions
The compound could be used in vicarious nucleophilic substitution (VNS) reactions, a type of organic reaction that is valuable in medicinal chemistry for introducing functional groups into aromatic compounds .
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound may bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives
Mode of Action
The exact mode of action of this compound is not yet fully understood. It’s possible that the compound interacts with its targets, leading to changes in cellular processes. More research is needed to elucidate the specific interactions and resulting changes .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. It’s possible that the compound could affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. It’s possible that the compound could have inhibitory activities against certain targets at certain concentrations
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4S/c1-12-8-9-15(22-2)17(10-12)24(20,21)19-11-16(23-3)13-6-4-5-7-14(13)18/h4-10,16,19H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQCTFOWGKMEKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CC=C2Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-methoxy-5-methylbenzenesulfonamide |
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